molecular formula C9H17IO2 B3242249 Methyl 8-iodooctanoate CAS No. 150630-52-7

Methyl 8-iodooctanoate

Cat. No.: B3242249
CAS No.: 150630-52-7
M. Wt: 284.13 g/mol
InChI Key: XSIFUVBNGKWNRV-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Fatty Acid Derivatives

Long-chain fatty acids and their derivatives are fundamental components of lipids and play crucial roles in various biological and industrial processes. The functionalization of these aliphatic chains opens up a vast chemical space for creating novel materials and bioactive molecules. Methyl 8-iodooctanoate fits within this class as a modified octanoic acid derivative. The introduction of an iodine atom at the terminal position significantly alters the reactivity of the parent fatty acid ester, transforming it from a relatively inert molecule into a versatile electrophilic building block.

Significance in Advanced Organic Synthesis Research

The significance of this compound in advanced organic synthesis stems from the reactivity of the carbon-iodine bond. Alkyl iodides are excellent substrates in a variety of nucleophilic substitution and cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, making it a highly reactive and useful functional group.

Key Synthetic Applications:

Nucleophilic Substitution: The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, and thiolates) to introduce diverse functionalities at the terminus of the eight-carbon chain.

Cross-Coupling Reactions: It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the elongation and elaboration of the carbon skeleton.

Grignard and Organolithium Reagents: The corresponding Grignard or organolithium reagent can be prepared, transforming the electrophilic carbon into a nucleophilic one, which can then react with a variety of electrophiles.

Precursor to other functional groups: The iodide can be converted into other functional groups, such as amines, alcohols, and thiols, through multi-step synthetic sequences.

Historical Development of Research Perspectives

The study of organoiodine compounds dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring throughout the 20th century. wiley-vch.de The development of the Finkelstein reaction in 1910 provided a straightforward and efficient method for the synthesis of alkyl iodides from other alkyl halides. drugfuture.com This reaction is a cornerstone for the preparation of compounds like this compound from its more readily available bromo or chloro counterparts. iitk.ac.inwikipedia.org

Initially, research on such compounds was likely driven by fundamental interest in the reactivity of functionalized aliphatic chains. However, with the advent of modern catalytic methods, the perspective has shifted towards utilizing these molecules as key intermediates in the total synthesis of complex natural products and in the development of novel polymers and materials.

Current Research Landscape and Future Trajectories

The current research landscape sees this compound and similar ω-halo-fatty acid esters being employed in diverse fields. In medicinal chemistry, they can serve as linkers for conjugating bioactive molecules or as precursors for the synthesis of radiolabeled fatty acids for imaging and diagnostic purposes. nih.govnih.gov The ability to introduce a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) makes these compounds valuable in nuclear medicine.

In materials science, this compound can be used as a monomer or an initiator in controlled polymerization techniques, leading to the formation of functional polymers with tailored properties. The terminal iodide can act as a site for atom transfer radical polymerization (ATRP) or other living polymerization methods.

Future research is expected to focus on expanding the synthetic utility of this compound. This includes the development of novel catalytic systems for more efficient and selective transformations of the C-I bond. Furthermore, its application in the synthesis of bio-based polymers and sustainable materials is a promising area of investigation, aligning with the growing demand for environmentally friendly chemical processes. The exploration of its role in creating novel functional lipids and understanding their behavior in biological systems also presents an exciting avenue for future research. ijshr.comfuturemarketinsights.com

Properties

IUPAC Name

methyl 8-iodooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFUVBNGKWNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Synthesis from Precursor Molecules

A primary route to Methyl 8-iodooctanoate involves the substitution of a different halogen atom, typically bromine or chlorine, from the corresponding methyl 8-halooctanoate.

The most common and efficient method for converting a bromo-substituted ester like Methyl 8-bromooctanoate into its iodo counterpart is the Finkelstein reaction. wikipedia.org This reaction is a classic example of a nucleophilic bimolecular substitution (SN2) process. iitk.ac.in

The Finkelstein reaction involves treating an alkyl bromide or chloride with a solution of sodium iodide (NaI) in a suitable solvent, most commonly acetone (B3395972). wikipedia.orgyoutube.com The success of this equilibrium reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. wikipedia.orgyoutube.com The precipitation of the insoluble sodium halide salt from the reaction mixture drives the reaction forward, leading to a high yield of the desired alkyl iodide. wikipedia.org

For the synthesis of this compound, the precursor Methyl 8-bromooctanoate is reacted with an excess of sodium iodide in refluxing acetone. wikipedia.org The reaction mechanism involves the backside attack of the iodide ion on the carbon atom bonded to the bromine, displacing the bromide ion and forming the C-I bond. iitk.ac.in This method is particularly effective for primary alkyl halides like Methyl 8-bromooctanoate. wikipedia.org

Table 1: Finkelstein Reaction Parameters

ParameterDescriptionTypical ConditionsReference
SubstrateMethyl 8-bromooctanoatePrimary alkyl halide nih.govchemspider.com
ReagentSodium Iodide (NaI)Used in excess to drive equilibrium wikipedia.org
SolventAcetone (dry)Chosen for its ability to dissolve NaI but not NaBr or NaCl wikipedia.orgyoutube.com
MechanismSN2 ReactionBimolecular nucleophilic substitution iitk.ac.in
Driving ForcePrecipitation of ByproductInsoluble NaBr precipitates, shifting the equilibrium wikipedia.org

Halogen displacement is a fundamental transformation in organic synthesis. The reactivity of halogens as leaving groups in SN2 reactions generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is related to the strength of the carbon-halogen bond and the stability of the halide anion. Consequently, displacing a bromide or chloride with an iodide is a thermodynamically favorable process. savemyexams.com

While Methyl 8-bromooctanoate is the most common precursor, Methyl 8-chlorooctanoate could also be used. However, the reaction would be slower due to the stronger C-Cl bond compared to the C-Br bond. wikipedia.org The reaction conditions, such as temperature and reaction time, might need to be adjusted to achieve a comparable yield.

Beyond the classic Finkelstein conditions, other reagents and solvent systems can be employed. For instance, polar aprotic solvents like dimethylformamide (DMF) can also be used, which help to dissolve the ionic reagents. wikipedia.org In some specialized cases, oxidative displacement reactions using reagents like aryliodine(III) dicarboxylates have been shown to convert alkyl halides to esters, though this is less common for simple halide exchange. psu.edursc.org

Another major synthetic pathway starts with the carboxylic acid, 8-iodooctanoic acid, which is then converted into its methyl ester.

The direct conversion of a carboxylic acid and an alcohol into an ester is known as the Fischer-Speier esterification, or simply Fischer esterification. organic-chemistry.orglibretexts.org This method involves heating the carboxylic acid (8-iodooctanoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orglibretexts.org

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic attack by the methanol (B129727) oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org

Table 2: Fischer Esterification of 8-Iodooctanoic Acid

ReactantRoleExampleReference
8-Iodooctanoic AcidCarboxylic Acid Substrate--
MethanolAlcohol/NucleophileOften used in large excess libretexts.org
Sulfuric Acid (H₂SO₄)Acid CatalystProtonates the carbonyl group prepchem.com
WaterByproductRemoved to drive equilibrium byjus.com

To circumvent the equilibrium limitations of the Fischer esterification, indirect methods can be utilized. These techniques typically involve converting the carboxylic acid into a more reactive derivative before reaction with methanol.

One common approach is to first convert 8-iodooctanoic acid into its corresponding acyl chloride. This is achieved by treating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 8-iodooctanoyl chloride is highly reactive and will readily react with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form this compound in high yield.

Another indirect method involves the alkylation of the carboxylate salt. In this procedure, 8-iodooctanoic acid is first deprotonated with a base, such as potassium carbonate (K₂CO₃), to form potassium 8-iodooctanoate. This carboxylate salt then acts as a nucleophile, reacting with a methylating agent like methyl iodide (CH₃I) in a polar aprotic solvent like DMF. chemicalbook.com This SN2 reaction yields this compound. This exact methodology has been successfully applied in the synthesis of Methyl 8-bromooctanoate from 8-bromooctanoic acid and methyl iodide. chemicalbook.com

Synthesis from Hydroxyalkanoates

The conversion of hydroxyalkanoates to their corresponding iodoalkanoates is a fundamental transformation in organic synthesis, providing a pathway to introduce an iodine atom at a specific position on an alkyl chain. One effective method for the synthesis of this compound from its corresponding hydroxy precursor, Methyl 8-hydroxyoctanoate, involves an Appel-type reaction. This reaction utilizes a phosphine-based reagent system to convert a primary alcohol into an alkyl iodide.

A common and efficient reagent system for this transformation is a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole (B134444) in a suitable solvent like toluene (B28343) or dichloromethane. rsc.org The reaction proceeds via the formation of an iodophosphonium species, which then activates the hydroxyl group of the Methyl 8-hydroxyoctanoate. The imidazole acts as a catalyst and a base to facilitate the reaction. The activated hydroxyl group is subsequently displaced by the iodide ion in an Sₙ2 reaction, leading to the formation of this compound with inversion of configuration, although this is not relevant for a primary, achiral center.

The general reaction scheme is as follows: Methyl 8-hydroxyoctanoate + PPh₃ + I₂ + Imidazole → this compound + Triphenylphosphine oxide + Imidazolium hydroiodide

This method is widely regarded for its mild conditions and high yields, making it a preferred choice for the iodination of sensitive substrates. The table below outlines typical reaction conditions for this conversion.

Reagent/ParameterConditionPurpose
Starting Material Methyl 8-hydroxyoctanoateThe precursor molecule containing the hydroxyl group.
Reagents Triphenylphosphine (PPh₃), Iodine (I₂)Form the active iodinating agent.
Catalyst/Promoter ImidazoleFacilitates the reaction and neutralizes generated acid.
Solvent Toluene or DichloromethaneProvides the reaction medium.
Temperature Elevated temperatures (e.g., reflux)To drive the reaction to completion. rsc.org
Work-up Aqueous wash and chromatographyTo remove by-products like triphenylphosphine oxide and purify the final product.

Advanced Synthetic Approaches

Advanced synthetic strategies for this compound focus on the introduction of isotopic labels for use in tracer studies and on developing highly selective and efficient multi-step synthetic sequences.

Isotopic Labeling for Tracer Applications

Isotopically labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. nih.gov this compound can be labeled with isotopes such as Carbon-14, Deuterium (B1214612), or Tritium (B154650) for these applications.

The synthesis of Carbon-14 (¹⁴C) labeled this compound is a meticulous process that requires a multi-step approach, typically starting from a simple, commercially available ¹⁴C-labeled precursor. selcia.com A common and versatile starting material is Barium [¹⁴C]carbonate ([¹⁴C]BaCO₃). wuxiapptec.comselcia.com

A plausible synthetic route involves converting [¹⁴C]BaCO₃ into a key one-carbon synthon, such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I). wuxiapptec.com This labeled methyl iodide can then be used in the final step of the synthesis to form the ester group.

Synthetic Strategy Outline:

Preparation of a Carboxylic Acid Precursor: A non-labeled seven-carbon iodo-acid (8-iodooctanoic acid) is first synthesized via standard methods.

Esterification with Labeled Methanol: The 8-iodooctanoic acid is then esterified using [¹⁴C]methanol, which can be prepared from [¹⁴C]CH₃I or other ¹⁴C sources. This reaction is typically acid-catalyzed.

An alternative, "late-stage" labeling approach could involve synthesizing the complete carbon backbone and introducing the ¹⁴C label at or near the end of the sequence. openmedscience.comopenmedscience.com For instance, if the ester were formed from [¹⁴C]methanol, this would be considered a late-stage introduction of the label. The choice of labeling position is critical and is often selected to be metabolically stable to ensure the label remains on the molecule or its key metabolites during the study. wuxiapptec.com

Labeling StrategyDescriptionKey ¹⁴C Reagent
Esterification The final step is the formation of the methyl ester using a labeled reagent.[¹⁴C]Methanol
Grignard Carboxylation A Grignard reagent (e.g., from 1,6-diiodohexane) reacts with [¹⁴C]CO₂.[¹⁴C]Carbon Dioxide
Cyanide Addition A halide is displaced with [¹⁴C]cyanide, followed by hydrolysis and esterification.Sodium [¹⁴C]Cyanide

Deuterium (²H or D) and Tritium (³H or T) labeling are used to study kinetic isotope effects and to trace metabolic pathways. acs.org There are several general strategies for introducing these hydrogen isotopes into a molecule like this compound.

Hydrogen Isotope Exchange (HIE): This method involves exchanging C-H bonds with C-D or C-T bonds using a suitable catalyst and an isotopic source like deuterium oxide (D₂O) or tritium gas (T₂). acs.org For this compound, this would typically be performed on a precursor molecule, as the conditions might affect the iodo- or ester functional groups.

Reductive Isotopologues: A common approach is the reduction of a suitable unsaturated precursor with a deuterated or tritiated reducing agent. For example, the reduction of a double bond in a precursor like methyl oct-7-enoate using deuterium gas (D₂) and a hydrogenation catalyst (e.g., Pd/C) would install deuterium atoms at specific positions. Similarly, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used to reduce a ketone or aldehyde precursor.

Dehalogenative Deuteration/Tritiation: This involves the replacement of a halogen atom with a deuterium or tritium atom. acs.org While not directly applicable for synthesizing the target molecule itself, it could be used on a di-halogenated precursor.

The choice of method depends on the desired labeling position and the required isotopic enrichment. acs.org

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial in complex syntheses to ensure that reactions occur at the desired functional group and position.

Chemoselectivity: In the context of synthesizing this compound, chemoselectivity would be important if a precursor contained multiple reactive functional groups. For example, if the synthesis started from a precursor containing both a hydroxyl group and a carbon-carbon double bond, a selective iodination of the hydroxyl group without affecting the double bond would be a key chemoselective step. The Appel reaction conditions are generally mild and selective for alcohols over many other functional groups.

Regioselectivity: Regioselectivity concerns the position of a reaction. A hypothetical synthesis starting from a diol, such as octane-1,8-diol, would require a regioselective reaction to functionalize only one of the two hydroxyl groups. This can often be achieved by using a protecting group strategy. One hydroxyl group would be protected, the other would be converted to the iodo-ester, and the protecting group would then be removed. For example, a monoprotected diol could be oxidized to the carboxylic acid, esterified, and then the terminal hydroxyl group converted to the iodide.

Multi-step Synthetic Sequences

The synthesis of this compound, especially when involving isotopic labeling or requiring high purity, is inherently a multi-step process. A representative sequence could start from a readily available and less expensive starting material like suberic acid (octanedioic acid).

Example Multi-step Synthetic Sequence:

Monoesterification: Suberic acid is reacted with one equivalent of methanol under Fischer esterification conditions to yield 8-methoxy-8-oxooctanoic acid. This step requires careful control to minimize the formation of the diester.

Reduction: The free carboxylic acid group of 8-methoxy-8-oxooctanoic acid is selectively reduced to a primary alcohol using a reagent like borane (B79455) (BH₃), which does not typically reduce esters. This yields Methyl 8-hydroxyoctanoate.

Iodination: The resulting terminal hydroxyl group is then converted to the iodide using the Appel reaction (triphenylphosphine and iodine) as described in section 2.1.3 to afford the final product, this compound.

This sequence demonstrates the application of chemo- and regioselective reactions to build the target molecule from a simple, symmetrical precursor.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions

The carbon-iodine bond in methyl 8-iodooctanoate is susceptible to cleavage by a wide range of nucleophiles, enabling the introduction of diverse functional groups at the terminal position of the C8 chain.

Carbon-Carbon Bond Formation via Cuprate Chemistry

Organocuprates, particularly Gilman reagents (lithium dialkylcuprates), are powerful nucleophiles for forming carbon-carbon bonds through reaction with alkyl halides. While specific studies detailing the reaction of this compound with cuprates are not extensively documented in readily available literature, the general reactivity of primary alkyl iodides with Gilman reagents suggests a facile substitution. For instance, the reaction of this compound with lithium dimethylcuprate would be expected to yield methyl 8-methyloctanoate. This type of reaction is crucial for chain extension and the synthesis of modified fatty acid derivatives.

A representative, though not specific to this compound, application of this chemistry is the synthesis of complex organic molecules where a new alkyl group is introduced at the site of the halogen.

Heteroatom Nucleophile Reactions

The displacement of the iodide in this compound by heteroatom nucleophiles is a common strategy for introducing nitrogen, oxygen, or sulfur functionalities. A notable example is the reaction with sodium azide (B81097) (NaN₃) to form methyl 8-azidooctanoate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and proceeds via an Sₙ2 mechanism. The resulting azide can then be readily reduced to an amine or used in click chemistry reactions.

Table 1: Synthesis of Methyl 8-azidooctanoate

Reactant Reagent Solvent Temperature (°C) Yield (%)

Coupling Reactions

Metal-mediated coupling reactions provide powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, and the iodo group of this compound makes it an excellent substrate for such transformations.

Metal-Mediated Coupling Reactions (e.g., Copper-Zinc Alloy)

The use of a copper-zinc couple is known to facilitate the formation of organozinc reagents from alkyl halides. These reagents can then participate in coupling reactions. For instance, in a Reformatsky-type reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.org While not a direct coupling of this compound itself, this illustrates the principle of using zinc to generate a reactive organometallic intermediate from a halide. A copper-zinc alloy could potentially be used to generate an organozinc species from this compound, which could then be coupled with various electrophiles.

Cross-Coupling Methodologies

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. This compound, as an alkyl iodide, is a suitable electrophilic partner in these reactions.

One of the most prominent examples is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, and can be extended to alkyl halides. researchgate.netorganic-chemistry.orgnih.gov The coupling of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst, would yield a methyl ester with an internal alkyne functionality. researchgate.net This reaction provides a direct route to long-chain unsaturated fatty acid derivatives.

Table 2: Representative Sonogashira Coupling of an Alkyl Iodide

Alkyl Iodide Alkyne Catalyst System Base Solvent Product

Oxidation and Reduction Chemistry

The functional groups of this compound can undergo both oxidation and reduction, although the reactivity of the C-I bond often dominates.

The ester group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation would yield 8-iodooctan-1-ol. The reaction proceeds via the formation of an aldehyde intermediate which is further reduced.

Regarding oxidation, the long alkyl chain is generally resistant to oxidation under mild conditions. However, the introduction of other functional groups via the reactions described above could provide sites for subsequent oxidation. For instance, if the iodo group were converted to a hydroxyl group, it could then be oxidized to an aldehyde or a carboxylic acid. The oxidation of long-chain fatty alcohols to carboxylic acids is a well-established transformation, often employing reagents like Jones reagent. researchgate.net

Selective Oxidation to Aldehyde Derivatives

The conversion of the terminal iodide of this compound to an aldehyde functionality, yielding methyl 8-oxooctanoate, is a critical transformation that opens avenues for further synthetic elaborations. This oxidation can be effectively achieved using methods developed for the oxidation of primary alkyl halides.

One prominent method is the Kornblum oxidation , which involves the reaction of an alkyl halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, such as sodium bicarbonate, to furnish the corresponding aldehyde. dntb.gov.uasynarchive.comresearchgate.net The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which then undergoes base-mediated elimination to yield the aldehyde and dimethyl sulfide (B99878). yale.eduwikipedia.org While initially developed for activated halides, modifications, such as the use of silver salts, have broadened its applicability to less reactive alkyl halides. wikipedia.org

Another powerful technique is the Swern oxidation , although it is more commonly applied to alcohols. byjus.comorganic-chemistry.orgwikipedia.orgmissouri.edu In a two-step approach, the iodide of this compound can first be converted to the corresponding alcohol, methyl 8-hydroxyoctanoate, via nucleophilic substitution with a hydroxide (B78521) source. The resulting primary alcohol can then be subjected to Swern oxidation conditions—typically involving oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of a hindered base like triethylamine—to afford methyl 8-oxooctanoate. byjus.comwikipedia.orgwikimedia.org This method is known for its mild reaction conditions and high yields. organic-chemistry.org

Table 1: Comparison of Oxidation Methods for Converting Alkyl Iodides to Aldehydes
Method Reagents Key Features Byproducts
Kornblum OxidationDimethyl sulfoxide (DMSO), Base (e.g., NaHCO₃)Direct oxidation of the alkyl iodide. dntb.gov.uasynarchive.comDimethyl sulfide yale.edu
Swern Oxidation (two-step)1. Hydroxide source; 2. DMSO, Activating Agent (e.g., Oxalyl chloride), Hindered Base (e.g., Triethylamine)Mild conditions, high yields for the alcohol oxidation step. organic-chemistry.orgwikipedia.orgDimethyl sulfide, Carbon monoxide, Carbon dioxide wikipedia.org

Reductive Transformations

The carbon-iodine bond in this compound is susceptible to various reductive transformations, primarily leading to the formation of methyl octanoate (B1194180) through reductive deiodination. A cornerstone of this transformation is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism and is a highly efficient method for the hydrodehalogenation of alkyl iodides.

Alternatively, catalytic hydrogenation can be employed. While the direct hydrogenation of an alkyl iodide can be challenging, certain catalytic systems, often involving palladium on carbon (Pd/C) in the presence of a base, have been shown to effect the reductive dehalogenation of alkyl halides.

Derivatization for Complex Molecular Architectures

The dual functionality of this compound makes it an ideal starting material for the synthesis of more complex molecules. The terminal iodide provides a handle for nucleophilic substitution and coupling reactions, while the methyl ester can be hydrolyzed or otherwise modified.

Preparation of Functionalized Fatty Acid Esters

This compound serves as a versatile precursor for the synthesis of a variety of ω-functionalized fatty acid esters. nih.govgoogle.com The iodide is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the terminal position.

For instance, reaction with sodium azide (NaN₃) followed by reduction yields methyl 8-aminooctanoate, a precursor for polyamides and other nitrogen-containing compounds. google.com Similarly, treatment with a protected thiol can introduce a sulfur-containing moiety.

A particularly useful transformation is the conversion to methyl 8-hydroxyoctanoate. nih.govgoogle.com This can be achieved through reaction with a hydroxide source or by using a carboxylate salt followed by hydrolysis. The resulting ω-hydroxy fatty acid ester is a valuable monomer for the synthesis of biodegradable polyesters and can be further elaborated. For example, the hydroxyl group can be esterified with other fatty acids to create fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids. mdpi.com

Table 2: Synthesis of Functionalized Fatty Acid Esters from this compound
Target Functional Group Reagents Intermediate Product Final Product
Amine1. NaN₃; 2. Reducing agent (e.g., H₂/Pd)Methyl 8-azidooctanoateMethyl 8-aminooctanoate
HydroxylHydroxide source (e.g., KOH)-Methyl 8-hydroxyoctanoate
ThiolProtected thiol (e.g., NaS-R) followed by deprotectionProtected thioetherMethyl 8-mercaptooctanoate

Incorporation into Macrocyclic Systems for Peptide Synthesis

The long, flexible chain of this compound makes it an attractive linker for the synthesis of macrocyclic peptides. researchgate.netnih.gov These structures are of significant interest in drug discovery as they can mimic the secondary structures of proteins and exhibit enhanced metabolic stability and cell permeability compared to their linear counterparts. nih.govjpt.commdpi.com

In a typical strategy, the carboxylic acid of 8-iodooctanoic acid (obtained by hydrolysis of the methyl ester) can be coupled to the N-terminus of a peptide chain using standard peptide coupling reagents. The terminal iodide can then react with a nucleophilic side chain of an amino acid within the peptide, such as the thiol group of cysteine or the amino group of lysine, to form a macrocyclic structure. This intramolecular cyclization is a key step in creating these complex architectures. jpt.com The fatty acid chain acts as a flexible spacer, influencing the conformation and biological activity of the resulting macrocyclic peptide. researchgate.netyoutube.com

Conjugation to Complex Organic Scaffolds

The reactivity of the terminal iodide allows for the conjugation of the C8 fatty acid ester chain to a variety of complex organic molecules, thereby modifying their properties, such as lipophilicity and membrane permeability.

The Williamson ether synthesis provides a classic and efficient method for forming ether linkages. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In this reaction, a phenoxide or alkoxide, generated by treating a phenol (B47542) or alcohol with a strong base, acts as a nucleophile and displaces the iodide from this compound in an SN2 reaction. masterorganicchemistry.comnih.gov This allows for the attachment of the octanoate chain to a wide range of molecules containing a hydroxyl group.

For the formation of ester conjugates, the iodide of this compound can first be converted to a more reactive functional group, such as a tosylate or mesylate, or directly to a hydroxyl group. Alternatively, 8-iodooctanoic acid can be activated, for example, by conversion to its acid chloride, 8-iodooctanoyl chloride. youtube.comyoutube.com This activated species can then readily react with alcohols or phenols in complex molecules to form ester bonds, providing a stable linkage. youtube.com

Linker Chemistry for Advanced Constructs

This compound serves as a versatile bifunctional linker molecule in the synthesis of advanced chemical constructs. Its utility in linker chemistry stems from the presence of two distinct reactive sites: a terminal iodide and a methyl ester. This dual functionality allows for sequential or orthogonal chemical transformations, enabling the covalent connection of different molecular entities. The eight-carbon chain provides a flexible spacer, which can be crucial for maintaining the biological activity or physical properties of the conjugated molecules.

The reactivity of the terminal iodide is a key feature of this compound's role as a linker. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a variety of nucleophiles, such as amines, thiols, and azides, at this position. For instance, reaction with sodium azide yields Methyl 8-azidooctanoate, a precursor for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, making them ideal for the construction of complex molecular architectures, including bioconjugates.

The methyl ester group on the other end of the molecule provides a second handle for chemical modification. Ester hydrolysis under basic or acidic conditions yields the corresponding carboxylic acid, 8-iodooctanoic acid. This carboxylic acid can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an active ester. This active ester readily reacts with primary amines to form stable amide bonds. This strategy is commonly employed for attaching the linker to proteins, peptides, or other amine-containing biomolecules.

The combination of these two reactive functionalities in a single molecule allows for a stepwise approach to building advanced constructs. For example, the iodide can first be displaced by a thiol-containing molecule to form a thioether linkage. Subsequently, the methyl ester can be hydrolyzed and coupled to an amine-containing molecule to complete the linkage. This controlled, stepwise reactivity is essential for the rational design and synthesis of well-defined molecular conjugates.

Illustrative Reaction Schemes

The versatility of this compound as a linker is best illustrated through its participation in various reaction schemes. The following table summarizes key transformations that underscore its utility in constructing advanced molecular systems.

Reaction Type Reactant Product Significance in Linker Chemistry
Nucleophilic Substitution (Azidation)Sodium Azide (NaN₃)Methyl 8-azidooctanoateIntroduces an azide group for subsequent "click chemistry" reactions.
Nucleophilic Substitution (Thiolation)Thiol (R-SH)Methyl 8-(alkylthio)octanoateForms a stable thioether bond, useful for linking to cysteine residues in proteins.
Ester HydrolysisSodium Hydroxide (NaOH)8-Iodooctanoic acidConverts the ester to a carboxylic acid for subsequent amide bond formation.
Amide CouplingAmine (R-NH₂)N-Alkyl-8-iodooctanamideForms a stable amide bond, a common linkage in bioconjugation.

Research Findings in the Application of Long-Chain Haloalkanoates as Linkers

While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous long-chain haloalkanoates provides valuable insights into its potential applications. Studies have shown that the length of the carbon chain in such linkers can significantly impact the properties of the final conjugate. For instance, in the context of antibody-drug conjugates (ADCs), the linker length can influence the stability, solubility, and efficacy of the conjugate.

Research has also demonstrated the utility of iodo-functionalized linkers in the development of probes for chemical biology. The reactivity of the iodide allows for its use in Stille or Suzuki cross-coupling reactions, enabling the introduction of more complex functionalities, such as aromatic or heteroaromatic groups, at the terminus of the linker. This expands the repertoire of chemical structures that can be synthesized using this class of linkers.

Furthermore, the incorporation of long-chain alkyl esters, such as the octanoate chain in this compound, can impart increased lipophilicity to the resulting conjugate. This property can be strategically employed to enhance cell membrane permeability, a critical factor in the design of intracellularly acting drugs or probes. The interplay between the linker's chemical reactivity and its physical properties highlights the nuanced role of molecules like this compound in the sophisticated field of advanced chemical synthesis.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural analysis of Methyl 8-iodooctanoate, providing information on the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information about the electronic environment of hydrogen atoms and their connectivity. For this compound, the spectrum exhibits characteristic signals that confirm its structure. adelaide.edu.auunit.no A sharp singlet is observed for the three protons of the ester methyl group (-OCH₃). adelaide.edu.au The protons on the carbon atom adjacent to the iodine atom (C8) appear as a triplet, a result of spin-spin coupling with the protons on the neighboring methylene (B1212753) group. adelaide.edu.auunit.no Another triplet, corresponding to the methylene protons adjacent to the carbonyl group (C2), is also typically observed. The remaining methylene groups in the aliphatic chain produce a complex multiplet.

One study reported the protons on C8 as a triplet at δ 3.15 ppm (J = 6.5 Hz) and the ester methyl protons as a sharp singlet at δ 3.67 ppm. adelaide.edu.au Another analysis found the C8 protons as a triplet at δ 3.18 ppm (J = 7.0 Hz) and the methyl ester protons as a singlet at δ 3.66 ppm. unit.no

¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference(s)
-CH₂I (C8) 3.15 - 3.18 Triplet (t) 6.5 - 7.0 adelaide.edu.auunit.no
-COOCH₃ 3.66 - 3.67 Singlet (s) N/A adelaide.edu.auunit.no
-CH₂COO- (C2) ~2.30 Triplet (t) ~7.5

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aliphatic, methoxy). While explicit, fully assigned ¹³C NMR data for this compound is not consistently detailed in the surveyed literature, the expected chemical shifts can be predicted based on the known effects of the functional groups.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically above 170 ppm. The methoxy (B1213986) carbon signal is anticipated around 51-52 ppm. A key signal is the carbon atom bonded to iodine (C8), which experiences a strong shielding effect, causing its resonance to appear far upfield, at approximately 6-7 ppm. The remaining methylene carbons of the aliphatic chain would have signals in the range of 24-34 ppm.

Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C1) ~174
-OCH₃ ~51
-CH₂- (C2) ~34
-CH₂- (C3-C7) ~24-30

Although specific 2D-NMR studies for this compound are not detailed in the reviewed literature, these advanced techniques are powerful tools for unambiguous structural confirmation. Two-dimensional NMR provides a method for systematically characterizing molecular structure and can be applied to complex molecules to interpret spectra at atomic resolution. nist.gov

For a molecule like this compound, the following 2D-NMR experiments would be highly informative:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons, confirming the sequence of the methylene groups in the octanoate (B1194180) chain. For example, it would show a cross-peak between the C8 protons and the C7 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester linkage.

The use of such 2D NMR methods is well-established for the structural elucidation of a wide range of organic molecules, including protein therapeutics and products of metabolomics studies. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the ester carbonyl (C=O) group. Research shows this strong absorption occurs at approximately 1738 cm⁻¹. adelaide.edu.au This characteristic peak is a definitive indicator of the ester functionality within the molecule. The carbonyl stretching absorption is one of the strongest and most useful bands in IR spectroscopy for structure determination. ucla.edu

Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Reference(s)
C=O (Ester) Stretch ~1738 adelaide.edu.au
C-H (Aliphatic) Stretch ~2850-2950 ucla.edu
C-O (Ester) Stretch ~1150-1300

The stretching vibration of the carbon-iodine (C-I) bond provides direct evidence of the halogen's presence. However, this absorption occurs at low frequencies. libretexts.org The C-I stretch is typically found in the far-infrared region, below 690 cm⁻¹, which is outside the range of many standard laboratory spectrophotometers. libretexts.orgorgchemboulder.com Due to its position in the fingerprint region and its low frequency, the C-I absorption can be difficult to assign definitively and is often not reported in routine spectral analyses.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound, offering profound insights into its molecular weight and structural features.

The fundamental application of mass spectrometry in the analysis of this compound is the determination of its molecular mass. The chemical formula for this compound is C₉H₁₇IO₂. The nominal molecular weight of this compound is 284 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 284. The presence of a small M+1 peak at m/z 285, resulting from the natural abundance of the ¹³C isotope, can also be expected. docbrown.info

Key fragmentation pathways for esters include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule. researchgate.net

Loss of the alkoxy group: Cleavage of the C-O bond can result in the loss of the methoxy group (•OCH₃), leading to a fragment ion.

Cleavage of the C-I bond: The bond between the carbon chain and the iodine atom is susceptible to cleavage, which would result in fragments corresponding to the loss of an iodine atom or an iodine-containing radical.

The resulting mass spectrum would display a series of peaks corresponding to the m/z ratios of these fragment ions, which collectively provide structural confirmation of the molecule. youtube.com

Table 1: Theoretical Key Fragmentation Data for this compound

Fragment IonMass Lostm/z of FragmentProposed Structure of Fragment
[M]⁺0284[C₉H₁₇IO₂]⁺
[M - •OCH₃]⁺31253[C₈H₁₄IO]⁺
[M - •I]⁺127157[C₉H₁₇O₂]⁺
[CH₃OCO(CH₂)₆CH₂]⁺127157[C₉H₁₇O₂]⁺
[M - C₇H₁₄I]⁺22559[CH₃OCO]⁺

This table is based on general fragmentation principles and requires experimental verification for definitive confirmation.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This technique is crucial for unambiguously determining the elemental composition of this compound and its fragments. researchgate.net Instead of a nominal mass of 284, HRMS can provide an exact mass, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.combioanalysis-zone.com This level of precision is invaluable for confirming the identity of the compound in complex mixtures and for structural elucidation in metabolomics and other advanced research fields. scispace.comyoutube.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. japsonline.com This technique is routinely used to confirm the presence and purity of fatty acid methyl esters. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. epa.gov HPLC separates components of a mixture based on their differential interactions with the stationary and mobile phases. researchgate.net For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

Derivatization is sometimes used in HPLC to enhance the detectability of compounds that lack a strong chromophore. researchgate.netresearchgate.net However, for preparative applications, the goal is often to isolate the pure compound, and conditions are optimized for separation efficiency. researchgate.net HPLC offers the advantage of operating at lower temperatures compared to GC, which can be beneficial for preventing the degradation of thermally sensitive compounds. researchgate.net

Other Spectroscopic Techniques in Research Contexts (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to electronic transitions within the molecule.

Electronic Transitions in this compound

For this compound, the primary chromophore of interest for UV-Vis spectroscopy is the carbon-iodine (C-I) bond. Saturated alkyl iodides are known to exhibit a characteristic absorption band in the UV region. This absorption is attributed to the promotion of a non-bonding electron (n) from the highest occupied molecular orbital (HOMO), which is localized on the iodine atom, to an anti-bonding sigma orbital (σ) associated with the C-I bond. This is referred to as an n → σ transition. youtube.com

The ester group (-COOCH₃) in this compound also has the potential for electronic transitions, specifically n → π* and π → π* transitions associated with the carbonyl group. However, these transitions for simple, non-conjugated esters typically occur at shorter wavelengths (below 220 nm) and are often not observed in standard UV-Vis spectroscopy. researchgate.net

Expected UV-Vis Spectrum

Based on data for other simple alkyl iodides, this compound is expected to show a broad absorption maximum in the ultraviolet region. Studies on various alkyl iodides have shown that this absorption band is typically centered around 260 nm. The presence of the ester functional group at the opposite end of the long alkyl chain is not expected to significantly influence the n → σ* transition of the C-I bond, as it is electronically isolated.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value/RangeAssociated Electronic Transition
λmax (Wavelength of Maximum Absorbance) ~260 nmn → σ* of the Carbon-Iodine bond
Solvent Hexane or EthanolCommon non-absorbing solvents for UV-Vis spectroscopy.
Molar Absorptivity (ε) ModerateCharacteristic of an n → σ* transition.

This spectroscopic data is valuable for confirming the presence of the alkyl iodide functionality within the molecule and can be used for quantitative analysis if a calibration curve is established.

Role in Biochemical and Metabolic Pathway Research

Precursor in Metabolic Tracer Studies

Metabolic tracers are essential tools for tracking the fate of molecules within biological systems. These tracers are often isotopically labeled versions of endogenous compounds. The introduction of a heavy atom like iodine in Methyl 8-iodooctanoate allows it to be distinguished from its non-iodinated counterparts, making it a candidate for tracer studies.

Elucidation of Fatty Acid Metabolic Routes

Theoretically, this compound can be used as a tracer to elucidate the pathways of fatty acid metabolism. Once introduced into a biological system, it can mimic natural medium-chain fatty acids and be incorporated into metabolic pathways such as β-oxidation. The presence of the iodine atom allows for the tracking of its metabolic journey and the identification of its breakdown products.

While specific studies on this compound are not prominent, research on other halogenated fatty acids provides a framework for its potential use. For instance, studies on the metabolism of methyl-branched iodo palmitic acids in cultured hepatocytes have demonstrated how iodinated fatty acids can be used to investigate cellular metabolic processes. nih.gov The iodine atom can be a site for radiolabeling (e.g., with ¹²³I or ¹³¹I), enabling detection through techniques like single-photon emission computed tomography (SPECT) or by tracking its radioactivity in different cellular fractions.

A fluorescent probe has been developed to detect the metabolic activity of the fatty acid beta-oxidation (FAO) pathway in living cells. rsc.orgrgu.ac.uk This probe is metabolically broken down by the sequential enzymatic reactions of FAO and can visualize the activity of this pathway with a turn-on fluorescence. rsc.orgrgu.ac.uk

Table 1: Potential Applications of this compound in Elucidating Fatty Acid Metabolism

Research Area Potential Application of this compound Detection Method
Cellular UptakeTo study the mechanisms of fatty acid transport across cell membranes.Radiolabeling, Mass Spectrometry
β-OxidationTo trace the catabolism of the fatty acid chain within mitochondria.Identification of iodinated metabolites
Lipid SynthesisTo track the incorporation of the octanoate (B1194180) chain into complex lipids.Analysis of lipid profiles

Investigation of Biosynthetic Pathways

This compound could also serve as a precursor in studies aimed at understanding the biosynthesis of more complex molecules. nih.gov By introducing this iodinated building block, researchers could potentially track its incorporation into larger bioactive lipids or other natural products. This approach would help in identifying the enzymes and pathways involved in the elongation and modification of fatty acid chains. The general principles of fatty acid biosynthesis, which involve the iterative addition of two-carbon units, provide a basis for how this compound could be integrated into these pathways. nih.gov

Synthetic Intermediate for Bioactive Lipid Analogues

The chemical reactivity of the carbon-iodine bond makes this compound a valuable intermediate in the synthesis of novel bioactive lipid analogues. The iodide group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of various functional groups at the terminal position of the octanoate chain, leading to the creation of a diverse library of lipid analogues.

These synthetic analogues could be designed to mimic or inhibit the function of natural signaling lipids, such as prostaglandins (B1171923) or leukotrienes, which are derived from fatty acids like arachidonic acid. youtube.com While the direct use of this compound in the synthesis of specific named bioactive lipids is not extensively documented, its potential is clear from a chemical standpoint. A patent for iodinated fatty acid esters suggests their utility as therapeutic agents and as carriers for other drugs, highlighting the interest in such modified lipids. google.com

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagent Potential Product Class
Nucleophilic SubstitutionAzide (B81097) (N₃⁻)Azido-fatty acid esters
Cyanide (CN⁻)Cyano-fatty acid esters
Thiols (RSH)Thioether-linked lipid analogues
Coupling ReactionsAlkynesAlkyne-tagged fatty acid esters

Studies on Enzymatic Transformations (Indirect Relevance)

The interaction of this compound with enzymes is another area of potential research, particularly concerning enzymatic dehalogenation. While direct studies on the enzymatic transformation of this specific compound are scarce, the broader field of enzymology provides insights into how it might be metabolized.

Enzymes known as dehalogenases are capable of cleaving carbon-halogen bonds. It is plausible that certain dehalogenases could recognize and act upon this compound, removing the iodine atom. Studying such reactions would provide valuable information on the substrate specificity of these enzymes and their potential role in the detoxification or metabolism of halogenated compounds.

Furthermore, the ester linkage in this compound is susceptible to hydrolysis by esterases, which would release 8-iodooctanoic acid and methanol (B129727). The study of this hydrolysis could be relevant for understanding the bioavailability and metabolic activation of this compound.

Theoretical and Computational Chemistry Studies

Mechanistic Elucidation of Reactions Involving Methyl 8-iodooctanoate

This compound, as a primary alkyl iodide, is anticipated to participate in nucleophilic substitution reactions primarily through the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the carbon-iodine bond breaks simultaneously. libretexts.org

The generalized S(_N)2 reaction for this compound can be depicted as:

Nu + CH(_3)OOC(CH(_2))(_6)CH(_2)-I → [Nu···CH(_2)( (CH(_2))(_6)COOCH(_3))···I] → Nu-CH(_2)(CH(_2))(_6)COOCH(_3) + I

In this process, the nucleophile (Nu) approaches the carbon atom from the side opposite to the iodine atom, leading to an inversion of configuration at the reaction center. msu.edu The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group (iodide) are both partially bonded to the carbon atom. libretexts.org

Computational chemistry, particularly density functional theory (DFT), can be employed to model this reaction pathway. By calculating the potential energy surface, researchers can identify the transition state structure and determine the activation energy of the reaction. These calculations would confirm the concerted nature of the S(_N)2 mechanism for this compound and provide quantitative data on the reaction kinetics.

Factors influencing the rate of S(_N)2 reactions involving this compound include the nature of the nucleophile, the solvent, and the steric hindrance around the reaction site. As a primary alkyl halide, this compound is sterically unhindered, which favors the S(_N)2 pathway over the S(_N)1 pathway that proceeds through a carbocation intermediate. quizlet.com

Structure-Reactivity Relationship Analysis

The reactivity of this compound is intrinsically linked to its molecular structure. Several key factors govern its reactivity in nucleophilic substitution reactions:

The Nature of the Leaving Group: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. youtube.com This is due to the large size of the iodine atom and the resulting long and relatively weak C-I bond. Consequently, the iodide ion (I) is an excellent leaving group because it is a stable, weakly basic species. libretexts.orgmsu.edu The general order of reactivity for alkyl halides in S(_N)2 reactions is R-I > R-Br > R-Cl > R-F. msu.eduyoutube.com This places this compound among the most reactive alkyl halides.

Polarity of the Carbon-Halogen Bond: The electronegativity difference between carbon (2.55) and iodine (2.66) is small, making the C-I bond the least polar among the carbon-halogen bonds. openochem.org While a more polar bond might suggest a more electrophilic carbon, the dominant factor for reactivity in S(_N)2 reactions is the leaving group's ability. libretexts.orgopenochem.org

The Alkyl Chain: The long octanoate (B1194180) chain in this compound has a minimal electronic effect on the reactivity at the terminal carbon. However, its flexibility and potential for intramolecular interactions could influence the reaction rates in specific solvent environments.

The following table summarizes the key structural features of this compound and their impact on its reactivity.

Structural FeatureCharacteristicInfluence on Reactivity
Leaving Group Iodide (I)Excellent leaving group, leading to high reactivity in S(_N)2 reactions. libretexts.orgmsu.edu
Alkyl Structure Primary (1°) Alkyl IodideFavors S(_N)2 mechanism due to minimal steric hindrance. quizlet.com
C-I Bond Energy Approximately 228 kJ/molRelatively low bond energy facilitates bond cleavage. youtube.com
C-I Bond Polarity LowLess polar compared to other carbon-halogen bonds. openochem.org

Conformational Analysis and Molecular Modeling

The long, flexible alkyl chain of this compound can adopt numerous conformations due to free rotation around its carbon-carbon single bonds. youtube.com The most stable conformations are those that minimize steric and torsional strain. In general, acyclic alkanes and their derivatives prefer a staggered conformation, where the substituents on adjacent carbon atoms are as far apart as possible. youtube.com

Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape of this compound. These calculations can identify the lowest energy (most stable) conformers and the energy barriers between different conformations.

For the long alkyl chain, the anti-periplanar arrangement of successive carbon atoms is generally the most stable, leading to an extended, zig-zag conformation. However, the presence of the terminal methyl ester and iodo groups can introduce specific conformational preferences. The relative orientation of these groups will be influenced by a balance of steric repulsion and potential weak intramolecular interactions.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and characterization.

NMR Spectroscopy:

The prediction of H and C NMR chemical shifts is a common application of computational chemistry. nrel.govualberta.ca Density Functional Theory (DFT) methods, such as B3LYP, are widely used for this purpose. nih.govnih.gov The process typically involves:

Optimizing the geometry of the molecule to find its lowest energy conformation.

Calculating the magnetic shielding tensors for each nucleus.

Converting the shielding tensors to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Machine learning models, trained on large databases of experimental and calculated NMR data, have also emerged as rapid and accurate methods for predicting chemical shifts. nrel.govualberta.canih.gov For this compound, these methods would predict the chemical shifts for the various methylene (B1212753) groups along the chain, the methyl group of the ester, and the carbon bearing the iodine.

Predicted H and C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted H Chemical Shift (ppm)Predicted C Chemical Shift (ppm)
CH(_3)-O-~3.6~51
-C(=O)--~174
-CH(_2)-C(=O)-~2.3~34
-CH(_2)-CH(_2)-I~1.8~33
-CH(_2)-I~3.2~7
Other -CH(_2)-~1.3-1.6~25-29

Note: These are illustrative values and the actual predicted shifts would be determined through specific computational calculations.

Mass Spectrometry:

While not a direct computational prediction in the same vein as NMR, the fragmentation patterns observed in mass spectrometry can be rationalized using computational methods. For long-chain fatty acid methyl esters, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. nih.gov The analysis of the mass spectrum of this compound would likely show a molecular ion peak ([M]) and fragment ions resulting from the cleavage of the C-I bond and fragmentation along the alkyl chain. Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of such compounds. sigmaaldrich.comresearchgate.net

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The future synthesis of methyl 8-iodooctanoate is geared towards processes that minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing milder reaction conditions. Traditional methods for preparing alkyl iodides often involve harsh reagents. However, green chemistry offers several promising alternatives.

One of the most established green methods for synthesizing alkyl iodides is the Finkelstein reaction , where an alkyl chloride or bromide is treated with sodium iodide in a suitable solvent. ncert.nic.in The use of dry acetone (B3395972) facilitates the precipitation of sodium chloride or sodium bromide, driving the reaction forward according to Le Chatelier's Principle. ncert.nic.in Innovations in this area focus on alternative solvent systems and energy sources.

Phase-Transfer Catalysis (PTC) represents a significant advancement for such reactions. crdeepjournal.orgacsgcipr.org In the context of producing this compound from its corresponding bromide or chloride, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the iodide anion from an aqueous or solid phase to the organic phase containing the substrate. crdeepjournal.org This technique can increase reaction rates, allow for the use of inexpensive inorganic bases, and reduce the need for harsh organic solvents. acsgcipr.org Some PTC reactions can even be performed under solvent-free conditions, further boosting their green credentials. acsgcipr.org

The use of ionic liquids as both solvent and reagent is another cutting-edge approach. organic-chemistry.org For instance, 1-n-butyl-3-methylimidazolium iodide could serve as the iodide source and solvent, simplifying the reaction setup and product isolation. organic-chemistry.org A key advantage is the potential for recycling the ionic liquid, making the process more sustainable. organic-chemistry.org

Biocatalysis offers a highly specific and environmentally benign route. While direct biocatalytic iodination is less common, enzymes like halohydrin dehalogenases are known to catalyze reversible dehalogenation reactions. researchgate.net Future research could explore the engineering of such enzymes or discovering new ones capable of directly or indirectly facilitating the iodination of fatty acid ester derivatives under mild, aqueous conditions. nih.govresearchgate.net

Table 1: Comparison of Green Synthesis Approaches for this compound This table is interactive and can be sorted by column.

Methodology Typical Reagents/Catalysts Solvent Key Advantages Future Research Focus
Modified Finkelstein Sodium Iodide, Methyl 8-bromooctanoate Dry Acetone High yield, simple procedure. ncert.nic.in Exploring alternative, greener solvents and microwave assistance.
Phase-Transfer Catalysis (PTC) Tetrabutylammonium Bromide (TBAB), K₂CO₃. testbook.com Toluene (B28343)/Water or Solvent-free High efficiency, mild conditions, reduced solvent use, scalability. crdeepjournal.orgnih.gov Development of novel, highly active chiral catalysts for asymmetric applications. crdeepjournal.org
Ionic Liquids 1-n-butyl-3-methylimidazolium iodide None (acts as solvent) Stoichiometric use, no additional solvent, catalyst recyclability. organic-chemistry.org Designing lower-cost ionic liquids and optimizing recycling processes.

| Biocatalysis | Engineered Halohydrin Dehalogenases or other enzymes | Aqueous buffer | High specificity, extremely mild conditions, biodegradable catalysts. researchgate.netresearchgate.net | Enzyme discovery and protein engineering to enhance substrate scope and catalytic efficiency. nih.gov |

Exploration of Novel Reactivity and Catalytic Applications

The presence of a terminal carbon-iodine bond makes this compound a valuable building block for complex molecule synthesis. The C–I bond is the weakest among carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution and a reactive partner in various catalytic cycles. testbook.com

Cross-Coupling Reactions: this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming processes. A general catalytic cycle involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation and reductive elimination. uwindsor.ca

Suzuki Coupling: Reaction with an organoboron compound would yield derivatives with a new C-C bond at the terminal position.

Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkyne moiety, a versatile functional group for further transformations.

Heck Coupling: Reaction with an alkene could lead to the formation of longer-chain, unsaturated fatty acid esters.

Carbonylation Reactions: The insertion of carbon monoxide (CO) into the C-I bond of this compound, often catalyzed by palladium complexes and accelerated by light, can produce valuable derivatives. acs.org This reaction allows for the one-carbon extension of the alkyl chain to form an acyl intermediate, which can then be trapped by nucleophiles like alcohols or amines to yield esters or amides, respectively. acs.org

Hydroisomerization: While not a direct reaction of the C-I bond, long-chain esters are subject to catalytic hydroisomerization to improve properties like their cold-flow behavior. mdpi.com Derivatives of this compound could be synthesized and subsequently isomerized using bifunctional catalysts (e.g., platinum on an acidic zeolite support) to create branched-chain fatty acid esters with unique physical properties. mdpi.comresearchgate.net

Table 2: Potential Catalytic Transformations of this compound This table is interactive and can be sorted by column.

Reaction Type Catalyst System Reactant Partner Potential Product Class
Suzuki Coupling Pd(OAc)₂ / RuPhos nih.gov Arylboronic acid Aryl-substituted fatty acid ester
Sonogashira Coupling Pd(PPh₃)₄ / CuI Terminal alkyne Alkynyl-substituted fatty acid ester
Heck Coupling Pd(OAc)₂ / P(o-tol)₃ Alkene Unsaturated long-chain fatty acid ester
Carbonylation Pd complex / Photoirradiation acs.org Carbon Monoxide, Alcohol 9-carboxy-octanoate derivative (diester)

| Hydroisomerization | Pt on ZSM-22 Zeolite mdpi.com | Hydrogen | Branched-chain iodo-octanoate ester |

Integration with Advanced Analytical Platforms

The accurate analysis of this compound and its reaction products requires powerful analytical techniques capable of high resolution, sensitivity, and structural elucidation. The integration of separation science with mass spectrometry, known as hyphenated techniques, is central to this endeavor. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a cornerstone technique. ajpaonline.com The sample is vaporized and separated based on its boiling point and interactions with the GC column before being fragmented and detected by the mass spectrometer. This allows for both quantification and identification. Automated GC-MS systems can provide high-throughput analysis with very low detection limits, essential for monitoring reaction progress or detecting trace amounts. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyzing complex reaction mixtures without derivatization, LC-MS is indispensable. nih.gov This is particularly relevant for the analysis of functionalized lipids. nih.govresearchgate.net Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometers (such as Time-of-Flight, TOF, or Orbitrap) can separate isomeric products and provide accurate mass measurements for confident formula determination. researchgate.netcopernicus.org Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting selected ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR remains a critical tool for unambiguous structure elucidation. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are necessary to confirm the connectivity of atoms in novel derivatives of this compound, especially after complex catalytic transformations.

The future lies in combining these platforms. For instance, LC-MS-MS can identify potential products in a complex mixture, which can then be synthesized on a larger scale and have their structures definitively confirmed by NMR. chromatographytoday.com

Computational Design and Optimization of Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of novel derivatives of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and decomposition pathways of this compound and its derivatives. rsc.orgresearchgate.net By modeling transition states, researchers can predict reaction barriers for processes like nucleophilic substitution or elimination, helping to optimize reaction conditions. rsc.org For example, DFT can rationalize the stability and reactivity of intermediates in palladium-catalyzed cycles. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound derivatives in different environments, such as in solution or at an interface. This is particularly useful for predicting physical properties like solubility or for understanding how a molecule might interact with a catalyst surface or an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific application (e.g., as a plasticizer, surfactant, or biologically active agent), QSAR models can be developed. These models correlate structural features of the molecules with their observed activity, enabling the in silico design of new derivatives with enhanced performance. This predictive capability reduces the number of compounds that need to be synthesized and tested, saving time and resources.

The integration of these computational approaches allows for a design-build-test-learn cycle where new derivatives of this compound are first designed and optimized virtually before being synthesized in the lab.

Table 3: Computational Approaches for Studying this compound Derivatives This table is interactive and can be sorted by column.

Computational Method Focus of Study Predicted Properties Potential Application
Density Functional Theory (DFT) Electronic structure, reaction mechanisms. rsc.org Transition state energies, bond dissociation energies, molecular orbital maps. Optimizing synthetic routes, predicting reactivity in catalytic cycles.
Molecular Dynamics (MD) Physical behavior in condensed phases. Solvation free energy, diffusion coefficients, conformational analysis. Designing derivatives with specific physical properties (e.g., solubility, viscosity).

| QSAR | Correlation of structure with function. | Biological activity, toxicity, physical properties. | Designing new functional molecules with targeted activities and reduced undesirable effects. |


Q & A

Q. What are the established synthetic routes and characterization methods for Methyl 8-iodooctanoate?

this compound is typically synthesized via esterification of 8-iodooctanoic acid with methanol under acidic catalysis. Key characterization includes:

  • NMR spectroscopy : 1H^{1}\text{H} NMR (CDCl3_3): δ 4.15 (s, OCH2_2), 3.17 (t, CH2_2I), 2.34 (t, CH2_2CO), and distinctive alkyl chain signals .
  • IR spectroscopy : A strong carbonyl (C=O) stretch at 1733 cm1^{-1} confirms ester formation .
  • Purity validation : Use column chromatography with hexane/ethyl acetate gradients and HPLC to ensure >95% purity .

Q. How should researchers address purity challenges during synthesis?

Common impurities include unreacted 8-iodooctanoic acid or residual solvents. Mitigation strategies:

  • Purification : Silica gel chromatography (hexane:EtOAc 8:2) followed by recrystallization in cold methanol.
  • Analytical validation : Monitor via TLC (Rf_f ≈ 0.4 in hexane:EtOAc 7:3) and confirm absence of starting material using 13C^{13}\text{C} NMR .

Q. What are the primary research applications of this compound?

This compound is widely used as:

  • A building block in drug conjugates (e.g., doxorubicin derivatives for targeted cancer therapy) .
  • A precursor for synthesizing ω-iodoalkyl probes in bioconjugation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

  • Catalyst screening : Compare p-toluenesulfonic acid vs. sulfuric acid for esterification efficiency.
  • Temperature control : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance iodine stability . Document all variables in a design-of-experiments (DoE) framework to identify critical parameters .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected 1H^{1}\text{H} NMR shifts) require:

  • Cross-validation : Compare with literature data for analogous iodoalkyl esters .
  • Isotopic analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Repeat experiments : Ensure reproducibility under identical conditions .

Q. What methodologies are recommended for studying this compound’s reactivity in complex systems?

Advanced approaches include:

  • Kinetic studies : Monitor iodine displacement reactions (e.g., with NaN3_3) via 19F^{19}\text{F} NMR or GC-MS.
  • Computational modeling : DFT calculations to predict transition states for nucleophilic substitutions .
  • In situ spectroscopy : Use IR probes to track ester degradation under varying pH/temperature .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Hydrolytic stability assays : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via LC-MS over 24–72 hours.
  • Light sensitivity tests : Expose to UV-Vis light and monitor iodine loss using iodometric titration .
  • Statistical analysis : Apply ANOVA to assess significance of degradation pathways .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing experimental data?

  • For reproducibility: Use intraclass correlation coefficients (ICC) to assess technical replicates.
  • For optimization studies: Multivariate regression to model yield vs. temperature/catalyst .

Q. How should researchers document synthetic procedures for peer review?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed methods : Specify molar ratios, reaction times, and purification steps.
  • Supporting information : Include raw NMR/IR spectra and chromatograms in supplementary files .

Q. What ethical and safety protocols apply to handling this compound?

  • Toxicity : Use fume hoods and PPE due to potential iodine release.
  • Waste disposal : Neutralize acidic byproducts before disposal .

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Reactant of Route 1
Methyl 8-iodooctanoate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.